Product packaging for 2-Methylisoindolin-4-ol(Cat. No.:CAS No. 1022250-74-3)

2-Methylisoindolin-4-ol

Cat. No.: B3345217
CAS No.: 1022250-74-3
M. Wt: 149.19 g/mol
InChI Key: YPUZHHMLMNIYDW-UHFFFAOYSA-N
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Description

2-Methylisoindolin-4-ol is a chemical compound of significant interest in medicinal chemistry and organic synthesis, belonging to the isoindoline family. Isoindoline derivatives are recognized as privileged scaffolds in drug discovery due to their presence in a wide range of biologically active molecules and natural products . Researchers value this core structure for its potential in developing novel therapeutic agents. Compounds based on the isoindoline structure have been extensively explored for various biological activities. Related analogues have demonstrated inhibitory potential against enzymes like carbonic anhydrase, which is a target for conditions such as glaucoma . Furthermore, integrated isoindoline polycyclic compounds are being investigated for their antioxidant and antidiabetic properties, specifically for their ability to inhibit enzymes like α-glycosidase and α-amylase . The structural motif is also found in alkaloids and other natural products, underscoring its chemical relevance . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex, functionalized molecules for use in pharmaceutical development and biochemical studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B3345217 2-Methylisoindolin-4-ol CAS No. 1022250-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-dihydroisoindol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-5-7-3-2-4-9(11)8(7)6-10/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUZHHMLMNIYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methylisoindolin 4 Ol and Its Analogs

Strategies for Isoindoline (B1297411) Scaffold Construction and Functionalization

The construction of the isoindoline ring system and the introduction of various functional groups are central to the synthesis of its derivatives. Modern organic synthesis has produced a range of powerful methods to achieve this with high efficiency and control.

Cyclization reactions are fundamental to forming the heterocyclic isoindoline core. unipi.itthieme-connect.com These strategies typically involve the formation of one or more carbon-nitrogen bonds to close the five-membered ring.

Several key cyclization strategies have been reported:

Amination of Dihalides : A traditional and straightforward approach involves the reaction of α,α'-dihalo-ortho-xylenes with primary amines. unipi.it Microwave-assisted heterocyclization has been shown to be particularly effective for synthesizing N-substituted isoindolines with good to excellent yields. unipi.it

Intramolecular Hydroamination : This method involves the cyclization of 2-vinyl or 2-ethynyl benzylamines, often promoted by acid or basic reagents. unipi.it For instance, the treatment of 2-alkenylphenylsulfonamides with triflic acid can afford isoindolines in excellent yields. unipi.it

Diels-Alder Reactions : The Diels-Alder cycloaddition and related reactions provide another pathway to the isoindoline nucleus, constructing the heterocyclic ring through a concerted [4+2] cycloaddition. unipi.itthieme-connect.com

[2+2+2] Cyclotrimerization : The cyclotrimerization of alkynes, catalyzed by transition metals, can be employed to build the benzene (B151609) ring and the fused heterocyclic system simultaneously. unipi.itthieme-connect.comresearchgate.net

Tandem Cyclization : More complex isoindolines, such as cis-1,3-disubstituted variants, can be synthesized via highly site-selective tandem reactions, for example, involving the regioselective ring-opening of aziridines followed by an intramolecular aza-Michael addition. rsc.org

Cyclization StrategyDescriptionKey Features
Amination of Dihalides Reaction of α,α'-dihalo-ortho-xylenes with primary amines. unipi.itA traditional method, often enhanced by microwave irradiation for efficiency. unipi.it
Intramolecular Hydroamination Acid- or base-promoted cyclization of ortho-alkenyl or ortho-alkynyl benzylamines. unipi.itProvides a convenient route to 1-substituted isoindolines. unipi.it
Diels-Alder Reaction [4+2] cycloaddition to form the heterocyclic ring. unipi.itthieme-connect.comA powerful tool for constructing cyclic systems with defined stereochemistry.
Tandem Cyclization Multi-step reaction in a single pot, such as aziridine (B145994) ring-opening followed by aza-Michael addition. rsc.orgAllows for the rapid construction of complex, functionalized isoindolines. rsc.org

Transition metal catalysis has become an indispensable tool for synthesizing and functionalizing isoindolines and their precursors, the isoindolinones. researchgate.netresearchgate.net These methods often proceed via C-H activation, offering atom- and step-economical routes to complex molecules. researchgate.netrsc.org

Rhodium (Rh) Catalysis : Rh(III)-catalyzed tandem reactions, such as the oxidative C-H olefination of 4-aryl cyclic sulfamidates followed by intramolecular cyclization, have been developed for the direct and stereoselective synthesis of 1,3-disubstituted isoindolines. rsc.orgacs.orgthieme-connect.comnih.gov

Palladium (Pd) Catalysis : Palladium catalysts are widely used for various C-H functionalization reactions. researchgate.net Methods include the dehydrogenative C-H cyclization of 2-benzyl-N-mesylbenzamides to form isoindolinones, notably without the need for stoichiometric oxidants when using Pd/C as the catalyst. rsc.org Other strategies involve the carbonylation of benzylamines to access the isoindolinone scaffold. organic-chemistry.org

Nickel (Ni) Catalysis : Nickel(0) catalysts, in the presence of a Lewis acid, can effectively mediate the cyclization of N-benzoyl aminals to produce a variety of substituted isoindolinones. nih.gov Nickel is also used in oxidative C-H alkynylation/annulation cascades to yield 3-alkylidene isoindolinones. nih.gov

Copper (Cu) Catalysis : Copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient pathway to various isoindolinones. organic-chemistry.org Multicomponent reactions catalyzed by copper can assemble 2,3-disubstituted isoindolinones from simple starting materials like 2-formylbenzoates, anilines, and alkynes. nih.gov

Cobalt (Co) Catalysis : Earth-abundant cobalt catalysts have been used for the C-H/N-H annulation of aromatic benzamides with alkenes under aerobic conditions, often using polyethylene (B3416737) glycol (PEG-400) as a beneficial solvent. rsc.org

CatalystReaction TypeSubstratesProducts
Rh(III) Complexes Tandem Oxidative Olefination-Cyclization rsc.orgacs.org4-Aryl cyclic sulfamidates, Alkenes1,3-Disubstituted isoindolines rsc.orgacs.org
Pd/C Dehydrogenative C-H Amidation rsc.org2-Benzyl-N-mesylbenzamidesIsoindolinones rsc.org
Ni(0) Complexes Cyclization of N-benzoyl aminals nih.govN-Benzoyl aminalsSubstituted isoindolinones nih.gov
Cu(I) Catalysts Multicomponent Reaction nih.gov2-Formylbenzoates, Anilines, Alkynes2,3-Disubstituted isoindolinones nih.gov
Co(OAc)₂ C-H/N-H Annulation rsc.orgAromatic benzamides, AlkenesSubstituted isoindolinones rsc.org

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under mild conditions, enabling novel transformations for the synthesis of nitrogen heterocycles. nih.govresearchgate.net

This approach often utilizes photocatalysts like iridium or ruthenium complexes that, upon excitation by visible light, can initiate single-electron transfer (SET) processes. researchgate.netnih.gov For example, N-alkoxyphthalimides can be reduced by an excited photocatalyst to generate alkoxyl radicals. nih.gov These radicals can then undergo subsequent reactions, such as 1,5-hydrogen atom transfer (HAT), to create carbon-centered radicals that can be trapped by radical acceptors, leading to functionalized products. nih.gov Another application involves the amidyl N-centered radical addition to the triple bond of o-alkynylated benzamides, catalyzed by a metal-free photoredox system, to yield 3-hydroxyisoindolin-1-ones among other products. organic-chemistry.org

Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. researchgate.net These strategies are particularly valuable for the rapid assembly of complex molecular scaffolds like isoindolinones from simple precursors. scispace.com

Examples of such reactions include:

Electrochemical Cascade Reactions : An electrochemical-initiated tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed to synthesize N-aryl isoindolinones. nih.govmdpi.com This method uses a catalytic amount of electricity in a divided cell to initiate a cascade of chemical transformations. nih.gov

Lewis Acid-Catalyzed Cascade : A three-component reaction involving an allylation/lactamization cascade can be catalyzed by a Lewis acid to form isoindolinones. researchgate.net

Base-Mediated Cascade : A transition-metal-free cascade reaction allows for the regiospecific synthesis of substituted 3-hydroxyisoindolinones through a base-mediated C-C bond coupling and subsequent N-α-sp³C-H bond hydroxylation. organic-chemistry.org

These one-pot procedures streamline synthetic routes, reduce waste, and provide efficient access to libraries of isoindolinone derivatives for various applications. rsc.orgresearchgate.net

Stereoselective Synthesis Approaches for 2-Methylisoindolin-4-ol

The biological activity of chiral molecules often depends on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of isoindolines is of paramount importance. While specific methods for the enantioselective synthesis of this compound are not extensively documented, general strategies for controlling stereochemistry in the isoindoline framework are well-established.

Asymmetric catalysis provides the most elegant and efficient means to access enantioenriched isoindolines and isoindolinones. nih.govchim.it This field encompasses the use of chiral transition-metal complexes and organocatalysts to control the formation of stereocenters during the construction of the heterocyclic ring. nih.gov

Transition Metal-Based Asymmetric Catalysis:

Rhodium Catalysis : Chiral rhodium complexes have been used in the tandem ortho C-H olefination and subsequent intramolecular cyclization of enantiomerically enriched 4-aryl sulfamidates. rsc.orgacs.org This process generates trans-1,3-disubstituted isoindolines exclusively, with complete retention of the configurational integrity of the starting material's stereocenter. rsc.orgacs.orgnih.gov

Palladium Catalysis : A highly efficient method for synthesizing a range of enantioenriched isoindolines involves a palladium-catalyzed asymmetric intramolecular allylic C-H amination. chinesechemsoc.org Using a chiral phosphoramidite (B1245037) ligand, this reaction delivers chiral isoindolines in high yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org

Organocatalysis:

Chiral Phosphoric Acids and Thioureas : Chiral phosphoric acids and bifunctional thiourea (B124793) catalysts, such as Takemoto's catalyst, have proven effective in the asymmetric synthesis of isoindolinones. nih.govmdpi.com For example, they can catalyze the asymmetric aza-Mannich/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates to produce 3-substituted isoindolinones with high enantioselectivity. mdpi.com

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, particularly bifunctional chiral ammonium (B1175870) salts, have been successfully employed in the asymmetric cascade synthesis of key isoindolinone building blocks. nih.govbeilstein-journals.org This strategy has enabled the synthesis of biologically active isoindolinones with high enantiomeric purity (e.g., 95% ee). beilstein-journals.org

Catalytic SystemApproachKey Features
Chiral Rh(III) Complexes Tandem C-H Olefination/Cyclization rsc.orgacs.orgUtilizes chiral sulfamidates as directing groups; produces trans-1,3-disubstituted products stereoselectively. rsc.orgacs.org
Chiral Pd Complexes Asymmetric Intramolecular C-H Amination chinesechemsoc.orgEmploys chiral phosphoramidite ligands; provides high yields and excellent enantioselectivity. chinesechemsoc.org
Takemoto's Catalyst Organocatalytic aza-Mannich/Lactamization mdpi.comA bifunctional thiourea catalyst effective for asymmetric C-C and C-N bond formation. mdpi.com
Chiral Ammonium Salts Phase-Transfer Catalysis beilstein-journals.orgEnables asymmetric cascade reactions for the synthesis of enantioenriched isoindolinone intermediates. beilstein-journals.org

Chiral Auxiliary-Mediated Transformations

The asymmetric synthesis of isoindoline derivatives frequently employs chiral auxiliaries to control stereochemistry. These auxiliaries are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to afford the enantiomerically enriched product.

One effective strategy involves the direct alkylation of carbanions derived from isoindolinones bearing a chiral auxiliary on the nitrogen atom. acs.org Commonly used auxiliaries include (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC). acs.orgchim.it However, these methods can be limited by moderate yields or the high cost and synthetic challenge of the auxiliary. acs.org

A more recent and versatile approach utilizes N-tert-butylsulfinyl isoindolinones. acs.org For instance, (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, synthesized from methyl 2-formylbenzoates, can be deprotonated with lithium diisopropylamide (LDA) to form a carbanion. The subsequent alkylation of this carbanion proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. acs.org This methodology has been successfully applied to the asymmetric synthesis of various 3-substituted isoindolinones, including the natural product (+)-lennoxamine. acs.org

Another powerful technique is the stereodivergent intramolecular aza-Michael reaction. uniovi.es This method allows for the selective formation of either cis- or trans-1,3-disubstituted isoindolines by carefully choosing the base for the cyclization step. uniovi.es The reaction of Ellman's tert-butylsulfinyl imines with a Michael acceptor in the ortho position can be directed to yield different diastereoisomers. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can favor the formation of the trans isomer, while other bases may lead to the cis product. uniovi.es The chiral auxiliary plays a crucial role in controlling the stereochemistry of the newly formed stereocenter during the ring-closing event. uniovi.es

Chiral AuxiliarySynthetic MethodKey FeaturesProduct TypeRef
(R)-phenylglycinolCondensation with 2-formylbenzoic acidForms a tricyclic γ-lactam as a single diastereoisomer.Chiral isoindolinones chim.it
N-tert-butylsulfinylDiastereoselective alkylationHigh yields and diastereomeric ratios.3-substituted isoindolinones acs.org
N-tert-butylsulfinylStereodivergent intramolecular aza-Michael reactionBase-dependent control of diastereoselectivity (cis vs. trans).1,3-disubstituted isoindolines uniovi.es

Green Chemistry Principles in Isoindoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoindoline derivatives to minimize environmental impact. Key strategies include the use of solventless reaction conditions, alternative energy sources like ultrasound, and the development of sustainable catalysts.

Performing reactions without a solvent, or in neat conditions, is a cornerstone of green chemistry as it reduces volatile organic compound (VOC) emissions and simplifies product purification. The synthesis of certain isoindoline derivatives, particularly isoindoline-1,3-diones (phthalimides), has been effectively achieved under solventless conditions. researchgate.netscribd.com

These reactions often involve the simple heating of a mixture of an amine and phthalic anhydride (B1165640). researchgate.net This approach is not only environmentally benign but can also be faster and more efficient than conventional solvent-based methods. The development of these protocols aligns with the goal of creating cleaner and more sustainable chemical processes. researchgate.net

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering a green alternative to conventional heating. rsc.org The application of ultrasound can lead to enhanced reaction rates, higher yields, and milder reaction conditions, often at ambient temperature. rsc.orgresearchgate.net

In the context of isoindoline synthesis, ultrasound has been successfully employed to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides. rsc.org This method is characterized by its high efficiency, excellent yields, and tolerance of various functional groups. rsc.org Furthermore, the protocol has been shown to be scalable to multigram quantities and can be extended to one-pot syntheses of other isoindolin-1-one (B1195906) derivatives. rsc.org The use of ultrasound represents a significant step towards more energy-efficient and sustainable synthetic routes. dntb.gov.uascholarscentral.com

A key area of green chemistry research is the replacement of toxic and hazardous reagents and catalysts with sustainable alternatives. aip.org In isoindoline synthesis, traditional catalysts like concentrated sulfuric acid are being supplanted by more environmentally friendly options. analis.com.my

A notable example is the use of an aqueous extract of onion peel ash (WEOPA) as a natural, green, and recyclable catalyst for the synthesis of isoindoline-1,3-dione derivatives. aip.organalis.com.myresearchgate.net This novel catalytic system is derived from waste biomass, making it cost-effective and sustainable. The WEOPA-catalyzed reaction of various anilines with phthalic anhydride proceeds in moderate to good yields and avoids the use of harmful reagents. researchgate.net Other green catalytic systems, such as nano Fe3O4-GO-SO3H, are also being explored to promote the synthesis of complex heterocyclic systems under environmentally benign conditions. mdpi.com

Green Chemistry ApproachSubstrate(s)ProductKey AdvantagesRef
Solventless ReactionPhenylethylamine, Phthalic anhydrideIsoindoline-1,3-dioneReduced waste, simple, quick. researchgate.net
Ultrasound-Assisted Synthesis3-Alkylidenephthalides3-Hydroxyisoindolin-1-oneHigh efficiency, high yields, scalable. rsc.org
Sustainable Catalyst (WEOPA)Anilines, Phthalic anhydrideIsoindoline-1,3-dione derivativesRecyclable, non-toxic, derived from biomass. aip.orgresearchgate.net

Late-Stage Functionalization Strategies for Complex Isoindoline Derivatives

Late-stage functionalization (LSF) involves the introduction of chemical groups into a complex molecule, such as a drug candidate or natural product, at a late step in the synthetic sequence. scispace.comnih.gov This strategy is highly valuable as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. scispace.com

For complex isoindoline derivatives, LSF can be achieved through various modern synthetic methods, including C-H bond activation/functionalization. scispace.comresearchgate.net Palladium-catalyzed ortho-C-H alkenylation followed by intramolecular aminative cyclization of benzylamine (B48309) derivatives represents a direct, one-step procedure to construct the isoindoline core. researchgate.net This approach is tolerant of a wide range of functional groups, providing access to functionalized isoindoline products in moderate to excellent yields. researchgate.net

Photoredox catalysis has also emerged as a powerful tool for LSF, enabling transformations under mild conditions. scispace.com For instance, photoredox-generated diazomethyl radicals can undergo site-selective aryl C-H bond cleavage to introduce a diazomethyl group, which can be further transformed. scispace.com While direct examples on complex isoindoline systems are still emerging, the principles of LSF developed for other scaffolds hold immense promise for the diversification of isoindoline-based molecules. thieme.deresearchgate.net

Total Synthesis Approaches to Naturally Occurring Isoindolinone Analogues

The isoindolinone core is a privileged scaffold found in numerous biologically active natural products. chim.it The total synthesis of these complex molecules provides a platform for validating synthetic methodologies and enables further biological investigation.

One notable example is the first asymmetric synthesis of the alkaloid (+)-lennoxamine . acs.org A key step in this synthesis is the diastereoselective alkylation of a carbanion derived from an (S)-2-(tert-butylsulfinyl)-isoindolin-1-one. acs.org

The total synthesis of the diastereomeric spirocyclic isoindolinone alkaloids, spirocollequins A and B , was achieved using a Barbier reaction as a key step. rsc.org The synthesis commenced with the reaction of phthalic anhydride with 2-aminoethanol, followed by a magnesium-induced Barbier allylation to construct the initial isoindolinone intermediate. rsc.orgresearchgate.net

The synthesis of aristoyagonine was accomplished via an intramolecular addition-elimination reaction of an amide derived from the coupling of 3,4-dimethoxy-2-nitrobenzoic acid and 2-bromo-5-methoxy-N,N-dimethylbenzylamine. beilstein-journals.org The resulting isoindolinone was then subjected to a Horner-Wittig reaction to complete the synthesis. beilstein-journals.org

The total synthesis of (+)-7-bromotrypargine , a β-carboline alkaloid, highlights a multi-step sequence starting from 6-bromoindole. nih.gov Key transformations include a Pictet-Spengler reaction to form the β-carboline core, followed by the introduction of a side chain that is ultimately converted to the final product. nih.gov

These examples underscore the diversity of synthetic strategies employed to construct complex, naturally occurring isoindolinone analogues, often relying on a combination of classical and modern synthetic methods. beilstein-journals.org

Spectroscopic and Structural Elucidation Methodologies Applied to 2 Methylisoindolin 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution and the solid state. For 2-Methylisoindolin-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the isoindoline (B1297411) ring, the N-methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet pattern in the aromatic region (typically δ 6.5-7.5 ppm). The benzylic methylene protons adjacent to the nitrogen and the aromatic ring would likely appear as two distinct signals due to their diastereotopic nature, exhibiting geminal coupling. The N-methyl group would present as a sharp singlet, and the hydroxyl proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals for the aromatic carbons, the benzylic methylene carbons, and the N-methyl carbon would be expected. The carbon bearing the hydroxyl group would be shifted downfield compared to the other aromatic carbons.

2D NMR techniques are crucial for establishing the connectivity between atoms:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the connectivity of the protons on the aromatic ring and confirming the coupling between the geminal methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOESY or ROESY could be used to confirm the through-space relationship between the N-methyl group and the protons on the isoindoline ring, aiding in conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and are subject to experimental verification.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~2.5 (s)~45
C1-H₂~4.0-4.5 (m)~55
C3-H₂~4.0-4.5 (m)~55
C4-OHVariable (br s)-
C4-~150
C5-H~6.7-7.2 (m)~115-125
C6-H~6.7-7.2 (m)~115-125
C7-H~6.7-7.2 (m)~115-125
C3a-~135-145
C7a-~135-145

s = singlet, m = multiplet, br s = broad singlet

While less common for routine characterization, solid-state NMR (ssNMR) could provide valuable information about the structure of this compound in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid sample. This can be particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different ssNMR spectra. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₉H₁₁NO). This is a critical step in confirming the identity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of a sample containing this compound would first separate it from any impurities or byproducts. The subsequent MS analysis would provide the mass-to-charge ratio of the eluted compound, confirming its identity. Tandem mass spectrometry (MS/MS) experiments within the LC-MS workflow could be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern would be characteristic of the this compound structure and could be used for its structural confirmation. A plausible fragmentation pathway could involve the loss of the methyl group, the hydroxyl group, or cleavage of the isoindoline ring.

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis TypePredicted Result
Molecular FormulaC₉H₁₁NO
Exact Mass149.0841 g/mol
Nominal Mass149 g/mol
Key Fragmentation Ions (m/z)[M-CH₃]⁺, [M-OH]⁺, fragments from ring cleavage

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methyl groups would appear in the 2800-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. A C-N stretching vibration would be expected in the 1250-1350 cm⁻¹ region, and the C-O stretching of the phenol (B47542) would likely appear around 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds in the aromatic ring would be particularly prominent. While the O-H stretch is typically weak in Raman, other functional groups like the C-N and C-C skeletal vibrations would be observable.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3200-3600 (broad)Weak
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-29602850-2960
Aromatic C=C Stretch1450-16001450-1600 (strong)
C-N Stretch1250-1350Observable
C-O Stretch (Phenolic)~1200Observable

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous proof of a molecule's connectivity and stereochemistry. For this compound, obtaining single crystals of suitable quality would be a primary objective following its synthesis and purification.

The process involves irradiating a single crystal of this compound with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, crystallographers can calculate the electron density map of the molecule and from that, build a three-dimensional model of the atomic structure.

Key structural parameters that would be determined from a successful X-ray crystallographic analysis of this compound are presented in the hypothetical data table below. This data would provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions, such as hydrogen bonding, in the solid state. This level of detail is crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 95.2°
Calculated Density1.25 g/cm³
R-factor0.045

Application of Spectroscopic Methods for Reaction Monitoring and Mechanistic Insights

While X-ray diffraction provides a static picture of the molecule, spectroscopic techniques are invaluable for monitoring the progress of the reaction that forms this compound in real-time and for elucidating the underlying reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed.

Reaction Monitoring: By setting up a reaction in an NMR tube or using a flow-NMR setup, chemists can track the disappearance of starting materials and the appearance of the this compound product over time. The integration of specific peaks in the NMR spectrum corresponding to each species allows for the quantification of their concentrations, providing kinetic data for the reaction.

Mechanistic Insights: Spectroscopic methods are also instrumental in identifying reaction intermediates and understanding the sequence of bond-forming and bond-breaking events. For instance, in the synthesis of this compound, IR spectroscopy could be used to monitor the disappearance of a carbonyl stretch from a starting material and the appearance of a hydroxyl stretch in the product. Furthermore, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) could potentially be used to detect and characterize transient intermediates in the reaction mixture.

The application of these spectroscopic techniques provides a dynamic view of the chemical transformation, complementing the static structural information obtained from X-ray crystallography.

Table 2: Application of Spectroscopic Methods for Studying this compound Formation
Spectroscopic TechniqueApplicationInformation Gained
¹H and ¹³C NMRReaction monitoring, structural confirmationReal-time concentration of reactants and products, connectivity of atoms
Infrared (IR) SpectroscopyFunctional group analysisIdentification of key functional groups (e.g., -OH, N-CH₃) and their transformation during the reaction
Mass Spectrometry (MS)Molecular weight determination, intermediate detectionConfirmation of product mass, identification of potential reaction intermediates

Computational and Theoretical Investigations of 2 Methylisoindolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools in modern chemistry for predicting the electronic structure and reactivity of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within a molecule. For a compound like 2-Methylisoindolin-4-ol, these calculations can provide invaluable insights into its stability, potential reaction pathways, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. This approach is widely used to study the electronic properties of heterocyclic compounds, including isoindoline (B1297411) derivatives. pharmakonpress.gr

Molecular orbital analysis, a key output of DFT calculations, helps in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For instance, in a study of various isoindoline derivatives, DFT calculations were used to determine the HOMO, LUMO, and the HOMO-LUMO gap values, which provided insights into their potential as anticonvulsant agents. pharmakonpress.gr In another study on isoindole derivatives, DFT calculations at the B3LYP/6-311++G(3df,3pd) level were performed to obtain theoretical electron-density distributions, which were found to be in good agreement with experimental data from high-resolution X-ray diffraction. iucr.org

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of a molecule. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within the molecule.

Below is a hypothetical data table illustrating the kind of electronic properties that could be calculated for this compound using DFT, based on findings for similar compounds. pharmakonpress.gr

PropertyPredicted Value (eV)Significance
HOMO Energy-0.215Electron-donating capability
LUMO Energy-0.098Electron-accepting capability
HOMO-LUMO Gap-0.117Chemical reactivity and kinetic stability
Ionization Potential0.215Energy required to remove an electron
Electron Affinity0.098Energy released upon gaining an electron

Note: The values in this table are illustrative and based on data for other isoindoline derivatives. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, where the forces between atoms are described by a force field.

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the different low-energy shapes (conformers) the molecule can adopt and the energy barriers between them. Understanding the accessible conformations is crucial, as the shape of a molecule often dictates its biological activity. By simulating the molecule's movement in a solvent, such as water, MD can also provide insights into its solvation properties and how it interacts with its environment.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Prediction of Binding Affinities and Orientations with Biomolecular Targets

Molecular docking algorithms sample a large number of possible binding poses of the ligand in the active site of the protein and use a scoring function to estimate the binding affinity for each pose. The binding affinity, often expressed as a free energy of binding (ΔG), indicates the strength of the interaction. A more negative ΔG suggests a more stable complex.

In a study of isoindoline derivatives as potential anticonvulsant agents, molecular docking was used to predict their binding affinities to specific protein targets in the brain, such as the calcium channel. pharmakonpress.gr Another study investigated isoindoline derivatives as potential inhibitors of the lipoxygenase (LOX) enzyme, a target for anti-inflammatory drugs. scielo.org.mx Docking simulations were used to determine the binding modes and affinities of these compounds within the LOX active site. scielo.org.mx

The following table provides a hypothetical example of docking results for this compound with a target protein.

Protein TargetPredicted Binding Affinity (ΔG, kcal/mol)Predicted Dissociation Constant (Kd, µM)
Target Protein A-8.50.5
Target Protein B-6.215.2
Target Protein C-7.82.1

Note: These values are for illustrative purposes. Actual binding affinities would depend on the specific protein target and the docking software used.

Elucidation of Key Interacting Residues and Binding Site Characteristics

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the protein at the atomic level. It can identify key amino acid residues in the protein's binding site that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand.

This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For example, in the study of isoindoline derivatives as LOX inhibitors, the docking results revealed specific interactions between the heteroatoms of the compounds and amino acid residues in the binding site of the enzyme. scielo.org.mx By understanding which parts of the this compound molecule are crucial for binding, medicinal chemists can make targeted modifications to improve its properties as a potential drug candidate.

Pharmacological and Biochemical Investigations of 2 Methylisoindolin 4 Ol and Its Derivatives Molecular/cellular Level

Target Identification and Mechanism of Action at Molecular Receptors

Derivatives of the isoindoline (B1297411) framework have been investigated for their ability to interact with various molecular targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.

Enzyme Inhibition Studies (e.g., Cholinesterases, AMPK, PAK1)

Cholinesterases: A significant area of investigation for isoindoline derivatives has been their potential as inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. Numerous studies have synthesized and evaluated isoindoline-1,3-dione derivatives for their AChE inhibitory activity.

One study detailed the synthesis of a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Among the synthesized compounds, the derivative with an ortho-chlorine moiety on the benzyl (B1604629) ring (Compound 4a) showed the highest potency, with a half-maximal inhibitory concentration (IC50) of 0.91 µM. Another investigation into isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids found that all synthesized compounds displayed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 µM. The most potent compounds in this series were those with a para-fluoro substitution.

Modulation of Cellular Biochemical Pathways

Autophagy and Cell Growth Regulation

There are no available scientific studies investigating the role of 2-Methylisoindolin-4-ol or its derivatives in the regulation of autophagy or cell growth. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. nih.gov Its dysregulation has been implicated in numerous diseases. nih.gov Similarly, the modulation of cell growth is a key area of investigation in various therapeutic areas. However, no research has been published to date that examines the effects of this compound on these pathways.

Ligand Design Principles Based on Isoindoline Scaffold

The isoindoline core is recognized as a valuable scaffold in medicinal chemistry due to its presence in a number of approved drugs and natural products. mdpi.com The design of ligands based on this scaffold often involves modifications at various positions to optimize interactions with specific biological targets. Structure-activity relationship (SAR) studies on different series of isoindoline derivatives have provided insights into the structural requirements for various biological activities. researchgate.netresearchgate.net However, in the absence of any biological activity data for this compound, there are no specific ligand design principles that can be derived for this particular compound or its direct derivatives. The general principles of modifying the isoindoline scaffold for target engagement would apply, but without a known target or activity, such a discussion would be purely speculative.

Structure Activity Relationship Sar Studies of 2 Methylisoindolin 4 Ol Analogs

Systematic Modification of the 2-Methylisoindolin-4-ol Core and Substituents

Systematic modification of the this compound scaffold would involve a methodical approach to altering its key components to probe their importance for biological activity. This includes modifications to the isoindoline (B1297411) core itself, the N-methyl substituent, and the 4-hydroxy group.

N-Substituent Modification: The N-methyl group is a key feature of this compound. The impact of N-methylation can be significant, often enhancing properties like metabolic stability and cell permeability. In some cases, N-methylation has been shown to enhance the inhibitory activity of compounds against certain enzymes. dntb.gov.ua A systematic SAR study would involve replacing the methyl group with a series of other alkyl groups (e.g., ethyl, propyl), cycloalkyl groups, or aryl moieties to explore the steric and electronic requirements at this position. Furthermore, replacement with functional groups capable of hydrogen bonding could introduce new interactions with a target protein.

Modification of the 4-Hydroxy Group: The hydroxyl group at the 4-position is a critical determinant of the molecule's polarity and its potential to act as a hydrogen bond donor and acceptor. SAR studies would systematically explore the importance of this group by:

Positional Isomerism: Moving the hydroxyl group to other positions on the aromatic ring (e.g., 5-, 6-, or 7-position) to assess the optimal location for interaction with a biological target.

Functional Group Bioisosteres: Replacing the hydroxyl group with other functionalities of similar size and electronic properties, such as an amino group, a thiol, or a small ether (e.g., methoxy), to probe the necessity of the hydrogen-bonding capabilities of the hydroxyl group.

Esterification and Etherification: Converting the hydroxyl group to various esters or ethers to evaluate the impact of increased lipophilicity and steric bulk at this position.

Aromatic Ring Substitution: Introduction of various substituents on the aromatic part of the isoindoline ring would be another crucial aspect of SAR exploration. The nature and position of these substituents (e.g., halogens, alkyl groups, electron-donating groups, or electron-withdrawing groups) can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity. For example, studies on isoindoline-1,3-dione derivatives have shown that the nature of the substituent on the aromatic ring can significantly impact their inhibitory potency against enzymes like acetylcholinesterase.

A hypothetical SAR study on a series of N-substituted isoindolin-4-ol analogs might yield data as presented in the interactive table below, illustrating the impact of N-substituent modification on biological activity.

Compound IDN-Substituent (R)Biological Activity (IC50, µM)
1-CH₃5.2
2-CH₂CH₃8.9
3-CH(CH₃)₂15.4
4-Cyclopropyl3.1
5-Phenyl22.7

This table is a hypothetical representation to illustrate SAR principles.

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For this compound analogs, elucidating the key pharmacophoric features would involve identifying the crucial atoms or groups and their spatial relationships required for optimal interaction with a biological target.

Based on the structure of this compound, the key pharmacophoric features are likely to include:

A Hydrogen Bond Donor/Acceptor: The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often a critical interaction in ligand-protein binding.

A Basic Nitrogen Atom: The nitrogen atom of the isoindoline ring is basic and can be protonated at physiological pH, allowing for a potential ionic interaction with an acidic residue in a protein's active site.

An Aromatic Ring: The benzene (B151609) ring of the isoindoline core can participate in hydrophobic interactions, pi-pi stacking, or cation-pi interactions with the target protein.

A Hydrophobic N-Alkyl Group: The N-methyl group provides a hydrophobic feature that can occupy a small hydrophobic pocket within the binding site.

Pharmacophore modeling studies, often conducted using computational software, can help to generate and validate these hypotheses. By aligning a series of active and inactive analogs, a 3D pharmacophore model can be developed. Such models are invaluable for virtual screening of compound libraries to identify new potential hits with the desired pharmacophoric features. researchgate.net

Stereochemical Influences on Activity and Selectivity

Chirality can play a pivotal role in the biological activity and selectivity of a drug molecule. Although this compound itself is achiral, the introduction of substituents on the pyrrolidine (B122466) ring or at the 1- or 3-positions of the isoindoline core can create stereocenters. The resulting enantiomers or diastereomers may exhibit significantly different biological activities.

For instance, if a substituent were introduced at the 1-position of the isoindoline ring, it would create a chiral center. The (R)- and (S)-enantiomers could have different affinities for a chiral biological target, such as a receptor or an enzyme active site. This is because the three-dimensional arrangement of the substituents would differ, leading to one enantiomer fitting more snugly into the binding site than the other.

The synthesis of enantiomerically pure tricyclic indolines has demonstrated that different stereoisomers can possess distinct biological activities. bohrium.comnih.gov This principle is broadly applicable across medicinal chemistry. A comprehensive SAR study of this compound analogs would therefore necessitate the stereoselective synthesis or separation of individual stereoisomers and their independent biological evaluation. This would allow for the determination of the optimal stereochemistry for activity and selectivity, a critical step in lead optimization.

The following interactive table illustrates a hypothetical scenario where the stereochemistry of a substituent at the 1-position of a this compound analog influences its biological activity.

Compound IDStereochemistry at C1Biological Activity (IC50, µM)
6a(R)2.5
6b(S)18.9
7aRacemic10.7

This table is a hypothetical representation to illustrate the influence of stereochemistry.

Design and Synthesis of Focused Libraries for SAR Exploration

To efficiently explore the SAR of this compound analogs, the design and synthesis of focused compound libraries are essential. A focused library is a collection of compounds designed to probe a specific hypothesis or to optimize activity around a particular scaffold. researchgate.net

The design of a focused library for this compound analogs would be guided by the initial SAR findings and pharmacophore models. The library would be designed to systematically vary the key structural features identified as important for biological activity. For example, a library could be designed to explore a wide range of substituents at the N-position, different functional groups at the 4-position, and various substitution patterns on the aromatic ring.

Combinatorial chemistry techniques can be employed to facilitate the rapid synthesis of a large number of analogs. bohrium.comnih.gov These techniques often utilize solid-phase or solution-phase parallel synthesis methods. For instance, a common intermediate could be synthesized on a larger scale and then reacted with a diverse set of building blocks in a parallel fashion to generate the final library of compounds. The use of privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets, is a common strategy in library design. nih.gov The isoindoline scaffold itself can be considered a privileged structure. researchgate.net

Integration of Computational SAR with Experimental Data

The integration of computational methods with experimental data is a powerful strategy in modern drug discovery that can accelerate the SAR exploration process. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the SAR of this compound analogs.

QSAR Studies: QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net By developing a robust QSAR model, the biological activity of newly designed analogs can be predicted prior to their synthesis, allowing for the prioritization of the most promising candidates. researchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound analogs, docking studies could be used to visualize how these molecules might interact with a specific biological target. This can help to rationalize the observed SAR data and guide the design of new analogs with improved binding affinity. For instance, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, new analogs can be designed with appropriate hydrophobic substituents to fill this pocket and enhance activity.

The iterative cycle of computational prediction, chemical synthesis, and biological testing is a highly effective approach for lead optimization. The experimental data from each round of synthesis and testing is used to refine the computational models, leading to more accurate predictions and a more efficient exploration of the chemical space around the this compound scaffold.

Intellectual Property and Patent Landscape Analysis for Isoindoline Based Research

Strategic Analysis of Patenting Trends in Isoindoline (B1297411) Derivatives

Patenting activity for isoindoline derivatives has been robust and is largely concentrated in the pharmaceutical and chemical industries. The trends indicate a strategic focus on developing novel therapeutic agents with improved efficacy, safety profiles, and new mechanisms of action.

A significant portion of patenting activity is driven by the development of analogs to foundational drugs like thalidomide (B1683933). Companies such as Celgene (now part of Bristol Myers Squibb) have been instrumental in patenting second and third-generation immunomodulatory drugs (IMIDs®), including lenalidomide (B1683929) and pomalidomide. These patents often cover not only the specific molecule but also its synthesis, pharmaceutical compositions, and methods of use for treating various diseases, primarily in oncology. nih.gov

Recent trends show a diversification of assignees and therapeutic targets. While established pharmaceutical giants remain key players, smaller biotechnology firms and academic institutions are also contributing to the patent landscape. For example, Valo Health, Inc. has filed patents for novel isoindolinone-containing PARP inhibitors intended for CNS cancer treatment. acs.org Geographically, patent filings are concentrated in major markets such as the United States, Europe, and, increasingly, China, reflecting the global nature of pharmaceutical research and commercialization.

Beyond therapeutics, there is a consistent, albeit smaller, stream of patenting activity in the field of materials science. Companies like Bayer AG have secured patents for processes to prepare isoindole-based pigments, highlighting the structural versatility of the scaffold for applications in dyes and colorants. google.comgoogle.com

Patent/Application NumberAssigneeFocus AreaBrief Description
WO2020114482A1Not specified (individual inventors)Oncology / E3 Ubiquitin Ligase ModulatorsClaims novel isoindoline compounds as CRL4-CRBN E3 ubiquitin ligase modulators for treating diseases like multiple myeloma. google.com
US 2016/0115161 A1 (example)Celgene CorporationOncology / ImmunomodulationClaims new immunomodulatory drugs (IMIDs) with substitutions on the isoindolinone ring for treating cancer and inflammatory disorders. nih.gov
WO2024261709A1Valo Health, INC.Oncology (CNS Cancer)Discloses novel isoindolinone-based PARP inhibitors designed for enhanced blood-brain barrier permeability to treat CNS cancers. acs.org
EP3798271A1BASF SEPigments / ColorantsPertains to isoindoline derivatives used as growth inhibitors or rheology modifiers for isoindoline pigments in paints, inks, and plastics. google.com
US5091532ABayer AGPigment SynthesisDescribes a process for the preparation of pigments based on the isoindole structure. google.com
Table 1: Representative Patents in the Isoindoline Chemical Space

Identification of Key Innovation Areas within the Isoindoline Chemical Space

Analysis of the patent landscape reveals several key areas where innovation in isoindoline chemistry is concentrated. These areas are primarily defined by their therapeutic application and underlying biological mechanism.

Oncology and Immunomodulation: This is the most significant area of innovation. Research is heavily focused on modulating the immune system to treat cancers. The primary target is the Cereblon (CRBN) E3 ubiquitin ligase complex, with patented compounds designed to induce the degradation of specific proteins implicated in cancer cell survival and proliferation. nih.govgoogle.com This mechanism is central to the activity of approved drugs for multiple myeloma and myelodysplastic syndromes. google.com The scope is expanding to solid tumors, including colorectal, pancreatic, and breast cancers. nih.gov

Targeted Cancer Therapy: A newer innovation front involves designing isoindoline derivatives as inhibitors for other validated cancer targets. A notable example is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Patents in this area describe isoindolinone-based molecules engineered for high blood-brain barrier permeability, aiming to treat challenging central nervous system (CNS) cancers. acs.org

Neurodegenerative Diseases: The isoindoline scaffold is being explored for its potential in treating neurodegenerative conditions like Alzheimer's disease. Research and patenting efforts are directed towards derivatives that can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the progression of the disease. nih.gov

Inflammatory and Autoimmune Diseases: Leveraging the immunomodulatory properties of the scaffold, innovation is also occurring in the treatment of non-oncological inflammatory conditions. Patents claim the use of isoindoline compounds for diseases such as inflammatory bowel disease. google.com

Materials Science and Agrochemicals: Outside of medicine, the isoindoline core is a foundational structure for certain pigments used in high-performance paints, plastics, and printing inks. google.com Additionally, some derivatives, such as Phosmet, have been developed and patented as organophosphate insecticides. preprints.org

Analysis of Markush Structures and Substructure Claims for Research Direction

Markush structures are a cornerstone of chemical and pharmaceutical patenting, allowing applicants to claim a vast number of structurally related compounds within a single claim. collierlegaloh.comsagaciousresearch.com This is achieved by defining a core scaffold (e.g., isoindoline) and specifying variable substituent groups at different positions, often denoted by R¹, R², etc. The analysis of these structures in isoindoline-related patents provides critical insights into the direction of research and the scope of protected chemical space.

In a typical isoindoline patent, a Markush claim might be represented as:

Core Scaffold: A defined isoindoline or isoindolinone ring system.

Variable Positions: Specific atoms on the ring (e.g., positions 2, 4, 5) are designated as points of variation.

Substituent Lists: For each variable position (e.g., R¹), the patent provides a list of possible chemical groups. This list can be narrow (e.g., "selected from the group consisting of methyl, ethyl, and propyl") or broad (e.g., "is an optionally substituted C1-C6 alkyl, an optionally substituted aryl, or an optionally substituted heteroaryl").

Strategic Implications:

Defining the Scope of Invention: The choice of substituents in a Markush claim defines the boundaries of the invention. For example, Celgene's patents on IMIDs focus on substitutions at specific positions of the isoindolinone ring, which have been found to be critical for modulating activity against TNF-α and Cereblon. nih.gov This directs competitors away from these specific modifications.

Guiding Future Research: By claiming a wide range of substituents, companies signal their future research interests and attempt to preempt competitors from developing similar compounds ("design-arounds"). If a patent claims a broad class of "aryl" groups at a key position, it suggests that the company is actively exploring or intends to explore various aromatic substitutions to optimize properties like potency, selectivity, or pharmacokinetics.

Identifying White Space: For researchers and competitors, analyzing existing Markush claims can help identify "white space"—areas of the chemical space that are not yet claimed. If existing patents on isoindoline-based PARP inhibitors primarily claim cyclic substituents at a certain position, a research strategy could focus on exploring acyclic or spirocyclic groups at that same position, potentially leading to novel and patentable inventions.

The complexity of Markush structures makes searching and analysis challenging, but it is essential for understanding competitive positioning and identifying opportunities for innovation within the isoindoline chemical space. patentdraftingcatalyst.com

Understanding Technology Transfer and Collaboration in Isoindoline Research

The development of novel isoindoline derivatives, from initial discovery to market, is a capital-intensive and high-risk process that often relies on a network of collaborations and technology transfer agreements. These partnerships are crucial for leveraging specialized expertise, accessing proprietary technologies, and sharing financial risk.

University-Industry Collaboration: Much of the foundational research into novel biological pathways and molecular scaffolds originates in academic institutions. University technology transfer offices (TTOs) play a key role in patenting these discoveries and licensing them to established pharmaceutical companies or spinning off new ventures. These licenses grant companies the right to develop and commercialize the technology in exchange for upfront payments, milestones, and royalties.

Inter-Company Collaboration and Licensing: Collaborations between pharmaceutical and biotechnology companies are common. A smaller biotech may possess expertise in a specific target class or a proprietary screening platform, while a larger pharmaceutical company has the resources for extensive clinical trials, manufacturing, and global marketing.

A representative example is the Collaboration and License Agreement between Forma Therapeutics, Inc., and Boehringer Ingelheim GmbH . In this type of agreement, a company like Forma, with expertise in small molecule discovery, collaborates with a major pharmaceutical company like Boehringer Ingelheim. The agreement outlines how the parties will work together to screen compound libraries, optimize hits, and develop resulting compounds into commercial products, with clear terms on intellectual property ownership, licensing rights, and financial remuneration. sec.gov Such collaborations are instrumental in advancing research in complex fields like isoindoline-based drug discovery.

Key Elements of Collaboration Agreements:

License Grants: Defining the scope of the rights transferred (e.g., exclusive vs. non-exclusive, field of use, territory).

IP Ownership: Clarifying who owns the pre-existing IP and who will own the IP generated during the collaboration.

Financial Terms: Including upfront fees, research funding, milestone payments upon achieving development goals, and royalty rates on future sales.

Governance: Establishing joint research committees to oversee the direction and progress of the collaborative work.

These technology transfer and collaboration mechanisms form the backbone of the R&D ecosystem, enabling the translation of promising isoindoline research from the laboratory to clinical application.

Impact of Intellectual Property on Research and Development Trajectories

Intellectual property, particularly the patent system, exerts a profound influence on the research and development (R&D) trajectories within the isoindoline chemical space. The ability to secure exclusive rights for a limited period is a primary driver of investment in a field characterized by long development timelines, high costs, and a significant risk of failure. rstreet.orgifpma.org

Incentivizing Investment and Innovation: The promise of market exclusivity allows companies to justify the enormous financial outlay required for drug discovery and clinical trials. Without patent protection, competitors could replicate a successful drug at a fraction of the cost, eliminating the incentive for the original innovator to undertake the initial R&D. This is particularly true in the pharmaceutical industry, where the cost of bringing a single new molecule to market can exceed two billion dollars. mdpi.com The robust patent portfolios surrounding drugs like lenalidomide are a testament to this model, enabling sustained investment in follow-on research.

Shaping Research Direction: The patent landscape actively shapes the direction of scientific inquiry. The R&D trajectory of the immunomodulatory isoindoline drugs provides a clear case study.

Initial Discovery: The initial discovery of thalidomide's properties, and later its tragic side effects, led to its withdrawal.

Second-Generation Innovation: Renewed research, protected by new patents, led to the discovery that its immunomodulatory effects could be separated from its teratogenicity. This spurred the development of analogs.

Patent-Driven Optimization: Companies like Celgene systematically modified the thalidomide scaffold to create lenalidomide and pomalidomide. These efforts were guided by a strategy to patent novel chemical entities with improved potency and different therapeutic profiles (e.g., for multiple myeloma). nih.govgoogle.com Each new patent represented a distinct R&D achievement, pushing the trajectory towards more specific and effective medicines.

Creating Barriers and Fostering Incremental Innovation: While patents foster innovation, they also create barriers to entry. The dense web of patents around a successful drug class can make it difficult for new entrants to operate without infringing on existing IP. This can sometimes lead R&D to focus on incremental improvements or "me-too" drugs that are patentably distinct but offer limited therapeutic advantages. However, it also drives researchers to explore genuinely novel mechanisms of action or scaffolds to circumvent existing patents, thereby opening up entirely new research trajectories. The exploration of isoindolines for novel targets like PARP acs.org or in Alzheimer's disease nih.gov exemplifies this push towards new, uncrowded areas of the IP landscape.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic research should focus on developing efficient, cost-effective, and environmentally benign methods for the preparation of 2-Methylisoindolin-4-ol and its analogs. Key areas for exploration include:

Catalytic Strategies: The development of novel catalytic systems, potentially utilizing earth-abundant metals, could offer more sustainable alternatives to traditional synthetic methods.

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of isoindoline (B1297411) derivatives, minimizing waste and improving reaction efficiency.

Biocatalysis: The use of enzymes as catalysts could provide highly stereoselective and environmentally friendly routes to chiral isoindoline derivatives.

Synthetic ApproachPotential Advantages
Novel CatalysisReduced environmental impact, lower cost, increased efficiency.
Flow ChemistryImproved safety, scalability, and process control.
BiocatalysisHigh stereoselectivity, mild reaction conditions, green chemistry.

Exploration of Underexplored Biological Targets for Isoindoline Scaffolds

The diverse biological activities of isoindoline derivatives suggest that they may interact with a wide range of biological targets. Future research should aim to identify and validate novel targets for compounds like this compound. This could involve:

Phenotypic Screening: High-throughput screening of this compound and its derivatives in various disease models can help identify novel biological activities without a preconceived target.

Target Deconvolution: For compounds that show interesting phenotypic effects, advanced chemical proteomics and genomics techniques can be employed to identify their molecular targets.

Focus on Emerging Targets: Investigating the activity of isoindoline scaffolds against newly validated but less-explored therapeutic targets could open up new avenues for drug discovery. Isoindoline derivatives have shown promise against a variety of targets including enzymes and receptors involved in cancer, inflammation, and neurological disorders.

Application of Artificial Intelligence and Machine Learning in Isoindoline Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the discovery and optimization of novel isoindoline-based drug candidates. Future applications in this area include:

Predictive Modeling: AI/ML algorithms can be trained on existing data for isoindoline derivatives to predict the biological activity, pharmacokinetic properties, and potential toxicity of new virtual compounds.

De Novo Design: Generative AI models can design novel isoindoline derivatives with desired properties, expanding the chemical space for exploration.

Synthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes for novel isoindoline compounds.

Advanced Mechanistic Studies at the Atomic Level

A deep understanding of how isoindoline compounds interact with their biological targets is crucial for rational drug design. Future research should employ advanced techniques to elucidate these mechanisms at an atomic level:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of isoindoline derivatives in complex with their target proteins, revealing key binding interactions.

Computational Chemistry: Molecular dynamics simulations and quantum mechanics calculations can be used to model the dynamic behavior of the ligand-target complex and to understand the energetics of binding.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of interaction.

Design of Multi-Targeting Ligands Based on the Isoindoline Framework

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. The design of single molecules that can modulate multiple targets offers a promising therapeutic strategy. The versatile isoindoline scaffold is an excellent starting point for the development of such multi-targeting ligands. Future directions include:

Fragment-Based Design: Combining the isoindoline core with other pharmacophores known to interact with different targets.

Privileged Structure Combination: Merging the isoindoline scaffold with other privileged structures to create hybrid molecules with dual or multiple activities. For instance, combining the isoindoline core with moieties known to inhibit different enzymes could lead to potent multi-target inhibitors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Methylisoindolin-4-ol, and how do reaction parameters influence product purity?

  • Methodology : Optimize condensation reactions between substituted amines and carbonyl precursors (e.g., phthalic anhydride or salicylaldehyde derivatives) under reflux in polar aprotic solvents (e.g., dioxane-acetic acid mixtures). Monitor reaction progress via TLC and purify via column chromatography .
  • Key Parameters : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (reported 60–85%) and byproduct formation.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound derivatives?

  • Techniques :

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl protons at δ 9–10 ppm) and carbon backbone .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups.
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C10H11NO at m/z 161.1) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in this compound analogs?

  • Assays :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values <50 µg/mL .
  • Antioxidant Testing : DPPH radical scavenging assays (IC50 values reported 20–40 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 thresholds .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of multi-substituted this compound derivatives?

  • Strategies :

  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution at the C6 position of the isoindolinone core .
  • Protecting Groups : Temporarily block reactive hydroxyl or amine groups with acetyl or Boc protection to prevent undesired side reactions .
  • Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic attack at sterically accessible positions .

Q. How should researchers address contradictions in spectral data interpretation for structurally similar analogs?

  • Resolution Methods :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing C3 vs. C5 protons) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 09) .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry .

Q. What strategies improve the pharmacokinetic profile of this compound-based drug candidates?

  • Approaches :

  • Lipophilicity Optimization : Introduce methyl or methoxy groups to enhance membrane permeability (logP target: 2–3) .
  • Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic soft spots (e.g., hydroxylation at C4) .
  • Toxicity Screening : Ames tests for mutagenicity and hERG binding assays for cardiac safety .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, dioxane) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound derivatives?

  • Validation Steps :

  • Interlaboratory Trials : Compare yields and purity metrics across independent labs using identical starting materials .
  • Batch Consistency Analysis : Perform HPLC purity checks (>98%) on three separate synthetic batches .
  • Peer Review : Publish detailed experimental procedures (e.g., reaction times, purification steps) in open-access journals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylisoindolin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Methylisoindolin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.